![molecular formula C24H19ClN2O4S2 B2445900 [3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone CAS No. 890820-07-2](/img/structure/B2445900.png)
[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound [3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone is a complex organic molecule. Its molecular formula is C24H19ClN2O4S2 and it has an average mass of 499.002 Da .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formulaC24H19ClN2O4S2. It contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). The exact 3D structure would require more specific information or computational modeling . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As such, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Synthesis and Reactivity
The compound has been explored for its synthesis and reactivity. For example, a study detailed the synthesis of a similar benzo[b]thiophene derivative, highlighting the methodology for functionalizing acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998). This provides insights into the synthetic pathways that can be potentially applied to the target compound.
Structural Analysis and Docking Studies
Several studies have been conducted on compounds structurally related to the target compound. These include the synthesis and characterization using various spectroscopic techniques, along with density functional theory (DFT) calculations and molecular docking studies to understand the properties and potential interactions of these compounds (Shahana & Yardily, 2020). Such studies are crucial for predicting the behavior of the target compound in biological systems and potential drug design applications.
Biological Activities
Research into related compounds has shown various biological activities. For instance, a study synthesized and analyzed the antiestrogenic activity of a compound similar in structure, demonstrating the process of how these compounds can be evaluated for their biological effects (Jones et al., 1979). This can pave the way for assessing the target compound's potential medical applications.
Potential Applications in Fuel Cells and Membranes
Research has also been directed toward the application of similar compounds in the development of polymeric membranes, with studies examining the preparation and behavior of such compounds in specific applications like fuel cells (Xu et al., 2014). These findings could be relevant for exploring the use of the target compound in advanced material science.
Anticancer and Antimicrobial Activities
Some studies have investigated compounds with a similar structure for their anticancer and antimicrobial properties. For example, research on a thiophene heterocyclic compound revealed its ability to inhibit cancer cell proliferation, suggesting potential therapeutic applications (Liao et al., 2017).
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S2/c1-31-16-9-7-8-15(14-16)21(28)22-20(26)23(33(29,30)17-10-3-2-4-11-17)24(32-22)27-19-13-6-5-12-18(19)25/h2-14,27H,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTPFZVDZJBOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

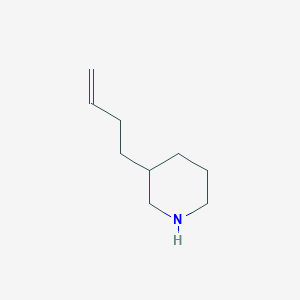
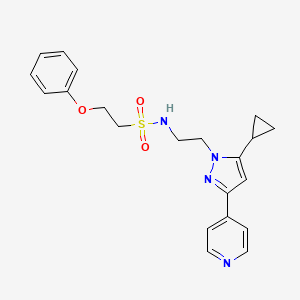
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)
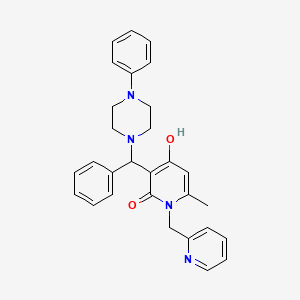
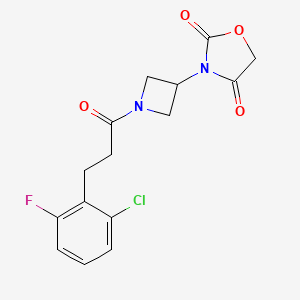
![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)
![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)
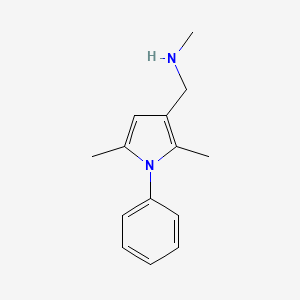
![4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2445832.png)


![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)